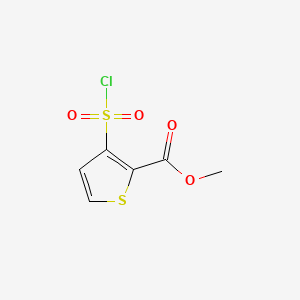
2-氨基-5-溴噻唑-4-羧酸乙酯
概述
描述
Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic synthetic reagent . It is used for the preparation of anticonvulsants . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-5-bromothiazole-4-carboxylate is C6H7BrN2O2S . The crystal structure of the compound is monoclinic, with a = 11.2669 (5) Å, b = 8.3859 (3) Å, c = 19.4047 (8) Å, β = 95.207 (2)° .Physical And Chemical Properties Analysis
Ethyl 2-amino-5-bromothiazole-4-carboxylate is a solid at room temperature . Its molecular weight is 251.1 . The compound is stored in a refrigerator .科学研究应用
Pharmacology: Alzheimer’s Disease and Cancer Treatment
Ethyl 2-amino-5-bromothiazole-4-carboxylate has been noted for its role in the treatment of various diseases, including Alzheimer’s and cancer . Its structural motif, the 2-aminothiazole ring, is a key feature in many pharmacological agents due to its ability to interact with biological targets. In Alzheimer’s research, compounds containing this motif have been explored for their potential to inhibit enzymes that contribute to amyloid plaque formation. Similarly, in cancer research, these compounds are investigated for their ability to interfere with cell proliferation pathways.
Organic Synthesis: Schiff Base Formation
In organic chemistry, Ethyl 2-amino-5-bromothiazole-4-carboxylate serves as a starting material for synthesizing Schiff bases . These bases are valuable intermediates in creating a wide range of heterocyclic compounds with therapeutic properties, such as antibacterial, antifungal, and anti-inflammatory agents. The bromine atom in the compound provides a reactive site for further functionalization, making it a versatile reagent in synthetic chemistry.
Medicinal Chemistry: Aurora Kinase Inhibitors
This compound is utilized in the design and synthesis of pyrimidine-based derivatives that act as Aurora kinase inhibitors . These inhibitors play a crucial role in reducing levels of MYC oncoproteins, which are implicated in various cancers. By stabilizing the DFG-out conformation of Aurora A kinase, these compounds show promise in the treatment of MYC-amplified cancers.
Biochemistry: Enzyme Inhibition
The 2-aminothiazole core of Ethyl 2-amino-5-bromothiazole-4-carboxylate is a common motif in enzyme inhibitors . These inhibitors are designed to target specific enzymes involved in disease pathways. The compound’s ability to bind to active sites or allosteric sites of enzymes makes it a valuable tool in studying biochemical processes and developing new treatments.
Industrial Applications: Corrosion Inhibition
In industrial settings, Ethyl 2-amino-5-bromothiazole-4-carboxylate has been explored as a corrosion inhibitor . Its molecular structure allows it to form a protective film on metal surfaces, reducing or preventing corrosion. This application is particularly relevant in industries where metal preservation is crucial.
Environmental Applications: Fungicides and Schistosomicidal Agents
Compounds with the 2-aminothiazole structure, like Ethyl 2-amino-5-bromothiazole-4-carboxylate, are used as fungicides and schistosomicidal agents . They inhibit the growth of harmful organisms in agricultural settings, contributing to plant protection and yield improvement. Additionally, their role in combating parasitic infections highlights their environmental significance.
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNDRMYYDZGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361641 | |
| Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-bromothiazole-4-carboxylate | |
CAS RN |
61830-21-5 | |
| Record name | ethyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Ethyl 2-amino-5-bromothiazole-4-carboxylate?
A1: Ethyl 2-amino-5-bromothiazole-4-carboxylate crystallizes in the monoclinic system, specifically in the P21/c space group (no. 14). [] The unit cell dimensions are as follows: * a = 11.2669(5) Å* b = 8.3859(3) Å* c = 19.4047(8) Å* β = 95.207(2)°
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)